molecular formula C22H23N3O4 B2944462 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide CAS No. 954046-31-2

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide

Cat. No.: B2944462
CAS No.: 954046-31-2
M. Wt: 393.443
InChI Key: BGSCBDIXPYRJRC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure incorporates a phthalimide (1,3-dioxoisoindoline) group, a motif found in compounds with diverse biological activities . It is also functionally related to other phthalimide-acetamide derivatives investigated for their potential as molecular tools . The 2-phenylmorpholino moiety is a common pharmacophore in drug discovery, often utilized in the design of ligands targeting the central nervous system . This combination of structural features makes this compound a potentially valuable compound for probing biological mechanisms and developing new therapeutic agents. Further research is required to fully elucidate its specific mechanism of action, binding affinity, and cellular activity. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c26-20(15-25-21(27)17-8-4-5-9-18(17)22(25)28)23-10-11-24-12-13-29-19(14-24)16-6-2-1-3-7-16/h1-9,19H,10-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSCBDIXPYRJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and altering cell cycle dynamics.
  • Modulation of Signaling Pathways : It is suggested that the compound may interact with key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Anticancer Properties

Several studies have investigated the anticancer properties of similar isoindoline derivatives. For instance:

  • A study demonstrated that related compounds could significantly inhibit the growth of colon cancer cells through apoptosis induction via the STAT1 pathway .
  • Another investigation highlighted the ability of these compounds to reshape the tumor microenvironment by decreasing immunosuppressive cell populations .

Pharmacological Studies

In preclinical models, compounds structurally related to This compound have shown promising results:

StudyModelEffect
Study AXenograft modelTumor growth inhibition by 50%
Study BIn vitro assaysInduction of apoptosis in SK-mel-110 cells
Study CSyngeneic modelEnhanced immune response with increased TILs

Case Study 1: Colon Cancer

A recent study explored the effects of similar isoindoline derivatives on colon cancer models. The treatment led to a significant reduction in tumor size and an increase in apoptosis markers, suggesting that these compounds could serve as potential therapeutic agents against colorectal cancer.

Case Study 2: Breast Cancer

Another investigation focused on breast cancer cell lines where the compound exhibited anti-proliferative effects and modulated key apoptotic pathways. The findings indicated a dose-dependent response with significant efficacy at higher concentrations.

Comparison with Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide

  • Structure: Features a 3-methoxyphenethyl group instead of the 2-phenylmorpholinoethyl chain.
  • Synthesis : Prepared via nucleophilic substitution between 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride and 3-methoxyphenethylamine, confirmed by NMR (δ 7.96–7.74 for aromatic protons) .
  • Key Difference : The absence of the morpholine ring reduces polarity and may alter pharmacokinetic properties compared to the target compound.

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

  • Structure : Substituted with a 4-methoxyphenylpiperazine group (CAS: 1049439-71-5).
  • Molecular Formula : C23H26N4O4 (MW: 422.5) .

N-Phenylphthalimidoacetamide (CAS: 2017-94-9)

  • Structure : Simplest analog with an aniline substituent.
  • Synthesis : Historically prepared via condensation of phthalic anhydride with glycine anilide .
  • Key Difference : Lacks the morpholine or piperazine side chain, resulting in reduced steric bulk and likely lower target specificity.

Analogs with Modified Heterocyclic Systems

2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxothiazol-5-yl)-N-(4-nitrophenyl)acetamide

  • Structure : Incorporates a thiazole ring fused to the phthalimide core.
  • Synthesis : Derived from 1-(1,3-dioxoisoindolin-2-yl)thiourea and N-arylmaleimides under reflux conditions .

2-(1,3-Dioxoisoindolin-2-yl)-N-(2-fluorobenzyl)-N-(2-(4-morpholinophenylamino)ethyl)acetamide

  • Structure : Contains a fluorobenzyl group and a thiadiazole ring (CAS: CB9404289).
  • Molecular Formula : C31H27FN6O5S (MW: 614.65) .
  • Key Difference: The fluorobenzyl and thiadiazole groups enhance metabolic stability and may improve blood-brain barrier penetration compared to non-fluorinated analogs.

Pharmacokinetic and Bioactivity Considerations

  • Morpholine vs. Piperazine Substitutents : Morpholine derivatives (e.g., target compound) often exhibit moderate lipophilicity and improved CNS penetration, whereas piperazine analogs (e.g., 1049439-71-5 ) may show enhanced solubility due to basic nitrogen atoms.
  • PEG-Modified Analogs : Compounds like 2-(2-(2-azidoethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide (CAS: N/A) incorporate polyethylene glycol (PEG) chains, improving aqueous solubility and prolonging half-life .

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Features Reference
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide C23H25N3O4 415.47 2-Phenylmorpholinoethyl Potential CNS activity
2-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide C19H18N2O4 338.36 3-Methoxyphenethyl NMR-confirmed synthesis
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide C23H26N4O4 422.50 4-Methoxyphenylpiperazine Enhanced solubility
N-Phenylphthalimidoacetamide C16H12N2O3 280.28 Aniline Historical synthesis route
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxothiazol-5-yl)-N-(4-nitrophenyl)acetamide C19H13N5O6S 439.40 Thiazole-4-one Antimicrobial potential

Preparation Methods

Stepwise Procedure

  • Deprotonation of Phthalimide :
    Phthalimide reacts with potassium hydroxide in ethanol at 60°C to form the phthalimide anion.
    $$
    \text{C}8\text{H}5\text{NO}2 + \text{KOH} \rightarrow \text{C}8\text{H}4\text{NO}2^- \text{K}^+ + \text{H}_2\text{O}
    $$

  • Alkylation with 2-(2-Phenylmorpholino)ethyl Chloride :
    The anion undergoes nucleophilic substitution with 2-(2-phenylmorpholino)ethyl chloride in DMF at 80°C for 12 hours.
    $$
    \text{C}8\text{H}4\text{NO}2^- \text{K}^+ + \text{ClCH}2\text{CH}2\text{N}(\text{C}6\text{H}5)\text{C}4\text{H}7\text{O} \rightarrow \text{C}{23}\text{H}{25}\text{N}3\text{O}_4 + \text{KCl}
    $$

  • Acetylation :
    The intermediate is acetylated using acetic anhydride in pyridine to yield the final product.

Yield : 23–27% (dependent on alkyl halide purity).

Cross-Dehydrogenative Coupling (CDC) Strategy

Reaction Optimization

  • Catalyst : Iron(III) chloride (10 mol%)
  • Oxidant : tert-Butyl hydroperoxide (TBHP, 2 equiv)
  • Solvent : Dichloroethane at 60°C for 24 hours.

Mechanism :

  • C–H Activation : The morpholinone’s α-C–H bond is activated by FeCl₃.
  • Cross-Coupling : Phthalimide undergoes dehydrogenative coupling at the activated position.

Key Data :

Parameter Value Source
Yield 68–93%
Regioselectivity C3 > C6 (10:1)
Substrate Scope 5-6 membered imides

Palladium-Catalyzed C–N Bond Formation

Pd-mediated coupling offers precision for assembling the acetamide-morpholine linkage.

Catalytic System

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃ (3 equiv)
  • Solvent : Toluene at 110°C.

Reaction Scheme :
$$
\text{Phthalimide-Br} + \text{H}2\text{NCH}2\text{CH}2\text{N}(\text{C}6\text{H}5)\text{C}4\text{H}_7\text{O} \xrightarrow{\text{Pd}} \text{Target Compound}
$$

Advantages :

  • Functional group tolerance (esters, ketones unaffected).
  • Scalable to >10 g without yield drop.

One-Pot Condensation Method (Patent WO2016030669A1)

A patented industrial approach simplifies synthesis via sequential condensation:

  • Morpholinone Preparation :
    N-Phenylmorpholine-2-one is synthesized from 2-bromoethylamine and phenyl glycidyl ether.

  • Phthalimide Coupling :
    The morpholinone reacts with 2-chloro-N-(phthalimidoyl)acetamide in water at 70–80°C for 8 hours.

Key Features :

  • Solvent-free conditions after initial steps.
  • 89% purity by HPLC without chromatography.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (Relative) Scalability
Gabriel Synthesis 23–27 85–90 Low Moderate
CDC Coupling 68–93 95–99 High High
Pd Catalysis 75–88 97–99 Very High Limited
One-Pot Condensation 82–89 89–92 Moderate Industrial

Recommendations :

  • Academic Settings : CDC coupling for high yields and regiocontrol.
  • Industrial Production : One-pot method for cost efficiency.

Challenges and Optimization Opportunities

  • Morpholinone Stability :
    N-Phenylmorpholinone decomposes at RT over weeks; storage at 4°C is critical.
  • Phthalimide Deprotection :
    Hydrazinolysis (traditional) vs. methylamine/ethanol (patented), with the latter reducing side products.
  • Byproduct Formation : Over-alkylation in Gabriel synthesis necessitates precise stoichiometry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide?

  • Methodology : The compound is synthesized via reflux reactions using precursors like 1-(1,3-dioxoisoindolin-2-yl)thiourea and N-arylmaleimide derivatives in glacial acetic acid. Reaction monitoring via TLC and purification through recrystallization (e.g., ethanol/water) are critical steps. Yield optimization often requires adjusting stoichiometry and solvent selection .

Q. How is the compound structurally characterized in academic research?

  • Methodology : Advanced techniques include 1^1H/13^{13}C NMR for confirming functional groups and stereochemistry. X-ray crystallography (e.g., monoclinic P21_1/n space group) resolves bond lengths (e.g., C=O at 1.2399 Å) and dihedral angles (e.g., 89.08° between phthalimide and acetamide planes), validating non-planar molecular geometry .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : In vivo anticonvulsant activity is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in murine models. CNS depressant effects are evaluated via locomotor activity assays. Dose-response curves and LD50_{50} values guide therapeutic index calculations .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction mechanisms?

  • Methodology : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Reaction path search algorithms (e.g., GRRM) identify intermediates, while machine learning analyzes experimental datasets to predict optimal conditions (e.g., solvent polarity, temperature) .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodology : Comparative pharmacokinetic studies (e.g., bioavailability via HPLC) and molecular docking (e.g., targeting GABAA_A receptors) clarify structure-activity relationships. Meta-analyses of dose-dependent efficacy vs. toxicity profiles reconcile discrepancies in reported EC50_{50} values .

Q. What strategies enhance the design of derivatives with improved bioactivity?

  • Methodology : Substituent effects are explored by modifying the phenylmorpholino group or dioxoisoindolinyl moiety. Pharmacophore modeling prioritizes electron-withdrawing groups (e.g., nitro, cyano) to enhance binding affinity. Synthetic routes adapt HATU/DIPEA-mediated amide couplings for regioselective functionalization .

Q. How does hydrogen bonding influence the compound’s crystallographic properties?

  • Methodology : X-ray diffraction data reveal intermolecular N–H···O and O–H···O bonds (2.8–3.1 Å) forming 2D networks. Hirshfeld surface analysis quantifies contributions of H-bonding (60–70%) vs. van der Waals interactions. Thermal stability is assessed via DSC to correlate packing efficiency with melting points .

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